Cas no 1257861-19-0 (7-Cyclopropylquinoline)

7-Cyclopropylquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Cyclopropylquinoline
-
- MDL: MFCD28657574
- インチ: 1S/C12H11N/c1-2-10-5-6-11(9-3-4-9)8-12(10)13-7-1/h1-2,5-9H,3-4H2
- InChIKey: QJAOJQZEGQWLQS-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(C3CC3)C=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 169.089149355g/mol
- どういたいしつりょう: 169.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
7-Cyclopropylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780259-5g |
7-Cyclopropylquinoline |
1257861-19-0 | 95% | 5g |
$1085 | 2025-02-18 | |
eNovation Chemicals LLC | D780259-5g |
7-Cyclopropylquinoline |
1257861-19-0 | 95% | 5g |
$1085 | 2024-07-20 | |
eNovation Chemicals LLC | D780259-5g |
7-Cyclopropylquinoline |
1257861-19-0 | 95% | 5g |
$1085 | 2025-02-25 |
7-Cyclopropylquinoline 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
7-Cyclopropylquinolineに関する追加情報
Introduction to 7-Cyclopropylquinoline (CAS No: 1257861-19-0)
7-Cyclopropylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 1257861-19-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug discovery. The structural motif of 7-cyclopropylquinoline features a quinoline core substituted with a cyclopropyl group at the 7-position, which imparts unique electronic and steric properties that make it a promising scaffold for developing novel therapeutic agents.
The 7-cyclopropylquinoline scaffold has been extensively studied for its potential applications in addressing various diseases, particularly in oncology and infectious diseases. The cyclopropyl group, a small three-membered carbon ring, introduces steric hindrance that can modulate the binding affinity and selectivity of the molecule towards biological targets. This feature is particularly valuable in drug design, as it allows for fine-tuning of molecular interactions to enhance efficacy while minimizing off-target effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 7-cyclopropylquinoline with high precision. Studies have demonstrated that this compound can interact with proteins involved in cancer cell proliferation and survival, making it a candidate for developing kinase inhibitors or other targeted therapies. For instance, computational studies suggest that 7-cyclopropylquinoline may bind to the ATP-binding pockets of certain tyrosine kinases, disrupting their function and inhibiting tumor growth.
In addition to its potential in oncology, 7-cyclopropylquinoline has shown promise in combating infectious diseases. Research indicates that modifications to the quinoline core, such as the introduction of a cyclopropyl group at the 7-position, can enhance antimicrobial properties while reducing resistance development. This is particularly relevant in the context of rising antimicrobial resistance (AMR), where novel compounds with unique mechanisms of action are urgently needed.
The synthesis of 7-cyclopropylquinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopropyl moiety. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing the environmental impact of producing this compound.
One of the most compelling aspects of 7-cyclopropylquinoline is its versatility as a drug discovery scaffold. Researchers have explored various derivatives of this compound, modifying different positions on the quinoline ring or incorporating additional functional groups to enhance biological activity. These derivatives have been screened against diverse disease targets, including inflammation, neurodegenerative disorders, and metabolic diseases.
The pharmacokinetic properties of 7-cyclopropylquinoline are also an area of active investigation. Studies have examined its solubility, metabolic stability, and distribution within biological systems to assess its potential as an oral therapeutic agent. Optimizing these properties is crucial for developing drug candidates that can reach target tissues effectively and maintain therapeutic levels over time.
Preclinical studies have provided valuable insights into the safety and efficacy profiles of 7-cyclopropylquinoline derivatives. Animal models have been used to evaluate toxicity, pharmacokinetics, and potential therapeutic benefits across different disease models. These studies have identified promising leads that are being advanced towards clinical trials in human patients.
The development of 7-cyclopropylquinoline as a therapeutic agent aligns with broader trends in medicinal chemistry towards rational drug design and structure-based drug discovery. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development. This approach not only accelerates the drug discovery process but also increases the likelihood of success in clinical trials.
The future prospects for 7-cyclopropylquinoline are bright, with ongoing research focused on expanding its therapeutic applications and improving its pharmacological properties. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are essential for translating laboratory discoveries into safe and effective treatments for patients worldwide.
1257861-19-0 (7-Cyclopropylquinoline) 関連製品
- 58555-28-5(ethyl 2-(4Z)-3,4-dihydro-2H-1-benzothiopyran-4-ylideneacetate)
- 954649-66-2(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(thiophen-2-yl)acetamide)
- 1355692-56-6(N-(cyanomethyl)-1-[4-(2-methylpropoxy)phenyl]cyclobutane-1-carboxamide)
- 5304-29-0(6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine)
- 1381944-83-7(2-tert-Butyl-3-hydroxy-5-methoxy-3H-isoindol-1-one)
- 1094823-99-0(Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-)
- 1207016-03-2(2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide)
- 499796-64-4(1,7-Heptanediamine, N1-[4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]-2-pyrimidinyl]-)
- 1346687-11-3([5-(thiophen-2-yl)pyridin-3-yl]methanamine)
- 609785-70-8(Carbamic acid, (4-cyano-3-methoxyphenyl)-, 1,1-dimethylethyl ester)




